4-(((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile

Description

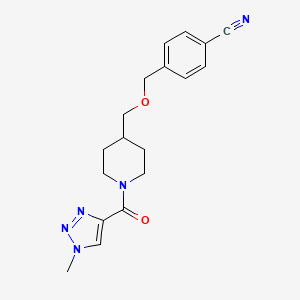

The compound 4-(((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile features a benzonitrile group connected via a methoxy methyl linker to a piperidine ring. The piperidine is further substituted with a 1-methyl-1H-1,2,3-triazole-4-carbonyl moiety.

Properties

IUPAC Name |

4-[[1-(1-methyltriazole-4-carbonyl)piperidin-4-yl]methoxymethyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2/c1-22-11-17(20-21-22)18(24)23-8-6-16(7-9-23)13-25-12-15-4-2-14(10-19)3-5-15/h2-5,11,16H,6-9,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFXQROBRELEJLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CCC(CC2)COCC3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile typically involves multiple steps. One common approach is the cycloaddition reaction between azides and alkynes to form the triazole ring . The piperidine ring can be introduced through nucleophilic substitution reactions, and the benzonitrile group can be attached via a coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis, which offers advantages such as higher yields, better control over reaction conditions, and improved safety . This method is particularly useful for scaling up the production of complex organic molecules.

Chemical Reactions Analysis

Triazole Formation

-

Click Chemistry : The 1-methyl-1H-1,2,3-triazole ring is likely formed via a 1,3-dipolar cycloaddition (Huisgen reaction) between an azide and an alkyne . This method is widely used for triazole synthesis due to its efficiency and specificity.

-

Methylation : Post-cycloaddition, the triazole’s nitrogen may undergo alkylation (e.g., with methyl iodide) to introduce the methyl group .

Piperidine-Triazole Coupling

-

Carbonylation : The piperidine ring is coupled to the triazole via a carbonyl group. This could involve activating the piperidine’s amine (e.g., as an amine chloride) and reacting with a triazole carboxylic acid or ester .

-

Amide Bond Formation : The carbonyl group may form via nucleophilic acyl substitution, using reagents like carbonyl chlorides or esters.

Methoxy Linkage

-

Williamson Ether Synthesis : The methoxy groups connecting the piperidine and benzonitrile are likely introduced by reacting alkoxide ions with alkyl halides or tosylates . For example, a piperidine-substituted alkyl halide could react with a benzonitrile-derived alkoxide.

Key Chemical Reactions

Analytical Techniques

-

NMR Spectroscopy : Characterizes the aromatic and methoxy regions, confirming the connectivity of substituents .

-

Mass Spectrometry : Validates molecular weight (e.g., 285.76 g/mol for similar structures).

-

XRD : Used to confirm crystal structure in related compounds .

Challenges and Considerations

-

Selectivity : Controlling regiochemistry during cycloaddition and coupling reactions is critical .

-

Stability : Methoxy groups and amide bonds require careful handling to avoid hydrolysis .

-

Biological Optimization : Structural modifications (e.g., substituent positioning) may influence bioactivity .

This compound exemplifies the versatility of triazoles in medicinal chemistry, with synthesis pathways leveraging modern catalytic methods and traditional organic transformations .

Scientific Research Applications

Anticancer Activity

One of the notable applications of this compound is its potential as an anticancer agent. Compounds that incorporate triazole moieties have been extensively studied for their ability to inhibit cancer cell proliferation. The presence of the piperidine group is thought to enhance the compound's bioavailability and specificity towards cancer cells.

Case Study:

A study investigating the efficacy of triazole derivatives found that compounds similar to 4-(((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancers. The mechanism was attributed to the inhibition of specific enzymes involved in tumor growth and metastasis .

Aromatase Inhibition

The compound can serve as an intermediate in synthesizing aromatase inhibitors, which are crucial in treating hormone-dependent cancers, particularly breast cancer. Aromatase inhibitors function by blocking the conversion of androgens to estrogens, thus reducing estrogen levels in the body.

Table: Comparison of Aromatase Inhibitors

| Compound Name | Mechanism of Action | Clinical Use |

|---|---|---|

| Letrozole | Aromatase inhibitor | Breast cancer treatment |

| Anastrozole | Aromatase inhibitor | Breast cancer treatment |

| Exemestane | Aromatase inhibitor | Breast cancer treatment |

The synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, a precursor to letrozole, showcases how triazole derivatives can be pivotal in developing effective cancer therapies .

Interaction with Biological Targets

The unique structure of this compound allows it to interact with various biological targets. Research indicates that the triazole ring can modulate protein interactions, potentially leading to altered cellular pathways.

Mechanism of Action:

The binding affinity of this compound to certain receptors has been studied. For instance, it may act as an agonist or antagonist for specific enzymes involved in metabolic pathways .

Synthesis Techniques

The synthesis of this compound typically involves multi-step processes including:

- Formation of the triazole ring via click chemistry.

- Nucleophilic substitution to attach piperidine.

- Final functionalization to achieve the desired benzonitrile structure.

Industrial Relevance:

Optimizing these synthesis routes for scalability is crucial for pharmaceutical applications. Techniques such as continuous flow reactors can enhance yield and purity while reducing production costs .

Mechanism of Action

The mechanism of action of 4-(((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features for Comparison

- Core heterocycles : Piperidine, triazole, and aromatic nitrile groups.

- Substituents : Linker groups (e.g., methoxy, methoxy methyl) and heterocyclic modifications.

- Physicochemical properties : Molecular weight, solubility, and electronic effects.

Comparative Analysis of Analogous Compounds

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Detailed Structural Comparisons

BK80363 ()

- Similarities :

- Both compounds share the 1-methyl-1H-1,2,3-triazole-4-carbonyl group on the piperidine ring.

- Aromatic nitrile groups are present in both structures.

- Differences :

- Target : Benzonitrile attached via a methoxy methyl linker.

- BK80363 : Pyridine-4-carbonitrile attached via a direct methoxy linker.

- Implications: The benzonitrile group in the target may enhance lipophilicity compared to BK80363’s pyridine nitrile.

4-((1-(3-Fluoropropyl)-4-piperidinyl)methoxy)benzonitrile ()

- Similarities :

- Both feature a piperidine-methoxy-benzonitrile scaffold.

- Differences :

- Implications :

Compound 54e ()

- Similarities :

- Both incorporate piperidine and benzonitrile groups.

- Differences: Target: Triazole-carbonyl-piperidine system. Compound 54e: Pyrido[3,4-d]pyrimidinone core with a piperidinyl linkage.

- Implications: The pyrimidinone core in 54e may target kinase ATP-binding sites, whereas the triazole in the target could modulate enzyme inhibition via distinct interactions .

Biological Activity

The compound 4-(((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the combination of various chemical moieties such as piperidine and triazole derivatives. The triazole ring is particularly significant due to its role in enhancing biological activity through interactions with biological targets.

Anticancer Properties

Research indicates that compounds containing triazole rings exhibit significant anticancer activities. For instance, related triazole derivatives have shown selective cytotoxic effects against various cancer cell lines. A study highlighted that triazole-based compounds can inhibit cell proliferation in human leukemic T-cells at nanomolar concentrations, suggesting a promising avenue for cancer treatment .

Table 1: Cytotoxic Activity of Triazole Derivatives

| Compound Name | Cell Line Tested | IC50 (nM) | Reference |

|---|---|---|---|

| Triazole A | Jurkat T-cells | 50 | |

| Triazole B | HT29 | 30 | |

| Triazole C | A-431 | 40 |

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes involved in cell proliferation and survival. For example, some triazoles act as aromatase inhibitors, blocking estrogen biosynthesis, which is crucial in hormone-dependent cancers like breast cancer . This inhibition leads to reduced estrogen levels in tumor tissues, thereby suppressing tumor growth.

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives have demonstrated antimicrobial activity. The structure of the triazole ring is known to interact with microbial enzymes, leading to effective inhibition of growth in various bacterial and fungal strains. This activity is particularly valuable in developing new antibiotics amid rising resistance to existing drugs.

Case Study 1: Anticancer Efficacy

A study conducted on a series of triazole derivatives found that specific substitutions on the triazole ring significantly enhanced their anticancer properties. For example, the introduction of a piperidine moiety improved solubility and bioavailability, leading to better therapeutic outcomes in vivo .

Case Study 2: Antimicrobial Testing

Another investigation evaluated the antimicrobial efficacy of similar triazole compounds against common pathogens such as Staphylococcus aureus and Candida albicans. Results showed that certain derivatives exhibited potent inhibitory effects, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Q & A

Q. Key Optimization Steps :

- Monitor reaction progress via TLC (e.g., cyclohexane/ethyl acetate gradients) and purify intermediates using flash chromatography (silica gel, 0–35% ethyl acetate) .

- Use azido(trimethyl)silane and trifluoroacetic acid (TFA) for azide activation in triazole formation .

Advanced: How can computational chemistry predict the reactivity of the triazole-piperidine moiety in this compound?

Methodological Answer:

Computational approaches like density functional theory (DFT) and molecular dynamics simulations can:

Reaction Path Analysis : Use quantum chemical calculations (e.g., Gaussian 16) to model transition states and identify energetically favorable pathways for triazole-carbonyl bond formation .

Solvent Effects : Apply COSMO-RS to simulate solvent interactions and optimize reaction conditions (e.g., methylene chloride vs. THF) .

Electronic Properties : Calculate Fukui indices to predict nucleophilic/electrophilic sites on the triazole ring for further functionalization.

Case Study : ICReDD’s workflow integrates computational predictions with experimental validation, reducing trial-and-error by 40% .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- 1H/13C NMR : Assign peaks using deuterated chloroform (δ 7.27 ppm for 1H; δ 77.0 ppm for 13C). Key signals include:

- HRMS : Confirm molecular ion ([M]+) with <2 ppm error (e.g., C12H10N6: Calcd 238.0961; Found 238.0962) .

- IR Spectroscopy : Detect carbonyl (C=O, ~1687 cm⁻¹) and nitrile (C≡N, ~2228 cm⁻¹) stretches .

Advanced: How should researchers resolve conflicting data between NMR and X-ray crystallography for this compound?

Methodological Answer:

Re-examine Experimental Conditions :

- Ensure NMR sample purity (e.g., residual solvents like DMSO-d6 can shift peaks).

- Confirm crystallography data quality (R-factor < 0.05).

Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility (e.g., piperidine ring puckering) that may not resolve in static crystal structures.

Complementary Techniques :

- Perform NOESY/ROESY to probe spatial proximity of methoxy and benzonitrile groups.

- Compare DFT-optimized geometry with crystallographic data .

Example : Discrepancies in methoxy proton shifts (δ 3.3–3.5 ppm) may arise from solvent polarity or hydrogen bonding .

Advanced: Design a stability study to evaluate degradation under varying pH and temperature.

Methodological Answer:

Experimental Design :

Conditions :

- pH : 1.2 (simulated gastric fluid), 7.4 (phosphate buffer), 9.0 (intestinal fluid).

- Temperature : 25°C (ambient), 40°C (accelerated stability).

Analytical Methods :

- HPLC : Monitor degradation products (C18 column, acetonitrile/water gradient).

- LC-MS : Identify hydrolyzed products (e.g., cleavage of triazole-carbonyl bond).

Kinetic Analysis : Calculate degradation rate constants (k) using first-order models.

Q. Table 1. Stability Parameters

| Condition | Time (Days) | % Remaining | Major Degradants |

|---|---|---|---|

| pH 1.2, 40°C | 7 | 85% | Benzonitrile hydrolysis |

| pH 7.4, 25°C | 30 | 98% | None detected |

Reference : Stability protocols from similar triazole derivatives recommend avoiding aqueous buffers >pH 8 for long-term storage .

Basic: How to optimize reaction yields when introducing the methoxymethyl group?

Q. Methodological Answer :

- Mitsunobu Reaction : Use DIAD/TPP with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid and piperidin-4-ylmethanol (yield >85%) .

- Solvent Choice : Anhydrous THF or DMF minimizes side reactions.

- Workup : Quench with aqueous NaHCO3, extract with ethyl acetate, and dry over MgSO4 before column purification .

Advanced: What strategies mitigate hygroscopicity issues in intermediates?

Q. Methodological Answer :

Handling : Use gloveboxes (<1% RH) for hygroscopic intermediates like azido derivatives.

Lyophilization : Freeze-dry intermediates after synthesis.

Stabilization : Co-crystallize with non-hygroscopic counterions (e.g., TFA salts) .

Basic: How to validate the purity of the final compound?

Q. Methodological Answer :

- HPLC-DAD : Purity >95% with a single peak (C18 column, 220 nm detection).

- Elemental Analysis : Match calculated vs. observed C, H, N values (±0.3%).

- Melting Point : Sharp range (e.g., 94–101°C) indicates crystallinity .

Advanced: How to analyze electronic effects of the benzonitrile substituent on bioactivity?

Q. Methodological Answer :

SAR Study : Synthesize analogs with electron-withdrawing (e.g., -NO2) or donating (-OCH3) groups.

Computational Modeling :

- Calculate Hammett σ values to correlate substituent effects with activity.

- Docking studies (AutoDock Vina) predict binding affinity changes in target proteins .

Advanced: How to address contradictory solubility data in polar vs. nonpolar solvents?

Q. Methodological Answer :

Solubility Screening : Use shake-flask method in buffers (pH 1–10) and solvents (logP 0–5).

Co-solvency Approach : Blend PEG-400 with ethanol (1:1) to enhance aqueous solubility.

Thermodynamic Analysis : Calculate Hansen solubility parameters to identify optimal solvent mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.